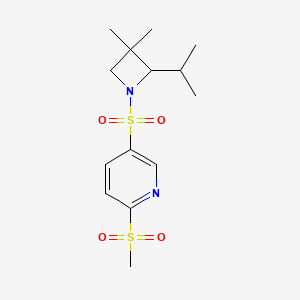
N-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)pivalamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Metabolism and Toxicological Studies
Metabolism and Hemoglobin Adduct Formation :
- A study by Fennell et al. (2005) focused on the metabolism of acrylamide, a compound used in manufacturing and also produced during cooking. This research analyzed the metabolism of acrylamide in humans, indicating its conversion into various metabolites and the formation of hemoglobin adducts. Such studies are crucial for understanding the toxicological implications and metabolic pathways of chemicals, potentially relevant for N-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)pivalamide if it shares similar metabolic or toxicological characteristics (Fennell et al., 2005).
Disposition and Metabolism of Pharmaceutical Compounds :
- Research by Renzulli et al. (2011) on SB-649868, an orexin receptor antagonist, involved studying the compound's disposition and metabolism in humans. It detailed the metabolic pathways, principal circulating components, and the excretion process in urine and feces. Understanding the metabolism and disposition of similar compounds can offer insights into the handling and potential effects of this compound in biological systems (Renzulli et al., 2011).
Clinical and Diagnostic Applications
Diagnostic Imaging in Neurological Disorders :
- Studies on PET imaging with [11C]PIB (Kemppainen et al., 2006; Suotunen et al., 2010) highlight the application of certain compounds in visualizing amyloid deposits in the brain, relevant in diagnosing and studying Alzheimer's disease. These compounds' ability to bind specific brain regions can provide crucial information about disease progression and treatment efficacy. If this compound or related compounds possess similar binding properties, they could potentially be used in diagnostic imaging or as research tools in studying neurological conditions (Kemppainen et al., 2006) (Suotunen et al., 2010).
Clinical Trials for Treatment of Infections :
- A clinical trial by Sengupta (1973) on the use of flumethasone pivalate in ear infections indicates the therapeutic potential of certain pivalate compounds in treating infections. If this compound has similar antimicrobial properties, it might find application in the treatment of specific infections or in studying the biochemical pathways involved in infection and inflammation (Sengupta, 1973).
Propiedades
IUPAC Name |
N-[2-hydroxy-2-(1-methyl-2,3-dihydroindol-5-yl)ethyl]-2,2-dimethylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O2/c1-16(2,3)15(20)17-10-14(19)12-5-6-13-11(9-12)7-8-18(13)4/h5-6,9,14,19H,7-8,10H2,1-4H3,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEXYAEOCIDMRIG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NCC(C1=CC2=C(C=C1)N(CC2)C)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[(6-Methoxyquinolin-2-yl)methyl]prop-2-enamide](/img/structure/B2652256.png)
![5-Phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carbohydrazide](/img/structure/B2652257.png)
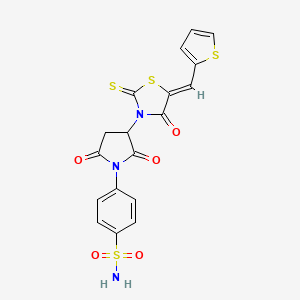
![(2E)-N-[1-(thiophen-2-yl)cyclopentyl]-3-(thiophen-3-yl)prop-2-enamide](/img/structure/B2652259.png)
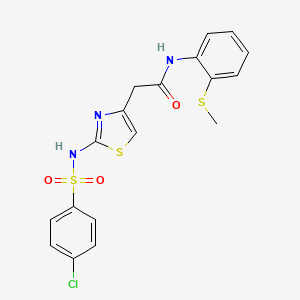
![5-methyl-1-[5-(3-propyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]-1H-pyrazole-4-carboxylic acid](/img/structure/B2652264.png)

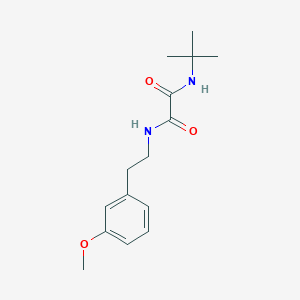
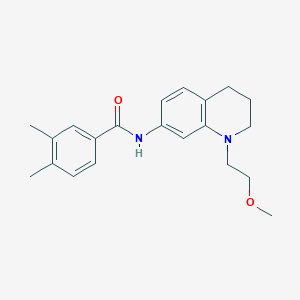
![(Z)-N-(6-ethoxy-3-ethylbenzo[d]thiazol-2(3H)-ylidene)-4-(morpholinosulfonyl)benzamide](/img/structure/B2652273.png)


